

# Technical Guide: Spectroscopic Profile of 2-Methoxy-4-methylbenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzonitrile

Cat. No.: B1314089

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Introduction: **2-Methoxy-4-methylbenzonitrile** ( $C_9H_9NO$ , Molecular Weight: 147.17 g/mol) is an aromatic organic compound featuring methoxy, methyl, and nitrile functional groups. A thorough spectroscopic characterization is fundamental for its identification, purity assessment, and quality control in research and development settings. This guide provides a comprehensive overview of its spectral properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra, this document combines predicted data based on established spectroscopic principles with generalized, standard experimental protocols.

## Predicted Spectroscopic Data

The following data represents predicted values for **2-Methoxy-4-methylbenzonitrile**. These predictions are derived from computational models and analysis of structurally analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Spectroscopic Data (Solvent:  $CDCl_3$ , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.45	d, J≈8.0 Hz	1H	H-6 (Aromatic)
~ 6.80	d, J≈8.0 Hz	1H	H-5 (Aromatic)
~ 6.75	s	1H	H-3 (Aromatic)
~ 3.90	s	3H	-OCH <sub>3</sub> (Methoxy)
~ 2.40	s	3H	-CH <sub>3</sub> (Methyl)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (ppm)	Assignment
~ 162	C-2 (C-O)
~ 145	C-4 (C-CH <sub>3</sub> )
~ 134	C-6 (CH)
~ 118	C-5 (CH)
~ 117	-C≡N (Nitrile)
~ 112	C-3 (CH)
~ 100	C-1 (C-CN)
~ 56	-OCH <sub>3</sub> (Methoxy)
~ 22	-CH <sub>3</sub> (Methyl)

## Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3050 - 2950	Medium	C-H Stretch (Aromatic & Aliphatic)
~ 2230 - 2215	Strong	C≡N Stretch (Nitrile)
~ 1610, 1500	Medium	C=C Stretch (Aromatic Ring)
~ 1250	Strong	Aryl C-O Stretch (Asymmetric, Methoxy)
~ 1030	Medium	Aryl C-O Stretch (Symmetric, Methoxy)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
147	High	[M] <sup>+</sup> (Molecular Ion)
132	High	[M - CH <sub>3</sub> ] <sup>+</sup>
104	Medium	[M - CH <sub>3</sub> - CO] <sup>+</sup>
90	Medium	[M - CH <sub>3</sub> CO - HCN] <sup>+</sup> or [M - C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **2-Methoxy-4-methylbenzonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) within a 5 mm

NMR tube.[1]

- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Key parameters include a spectral width covering -2 to 12 ppm, a sufficient number of scans to achieve a high signal-to-noise ratio, and the use of an internal standard like tetramethylsilane (TMS) for calibration.[1]
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. A significantly larger number of scans is required compared to  $^1\text{H}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.[1]

## Infrared (IR) Spectroscopy

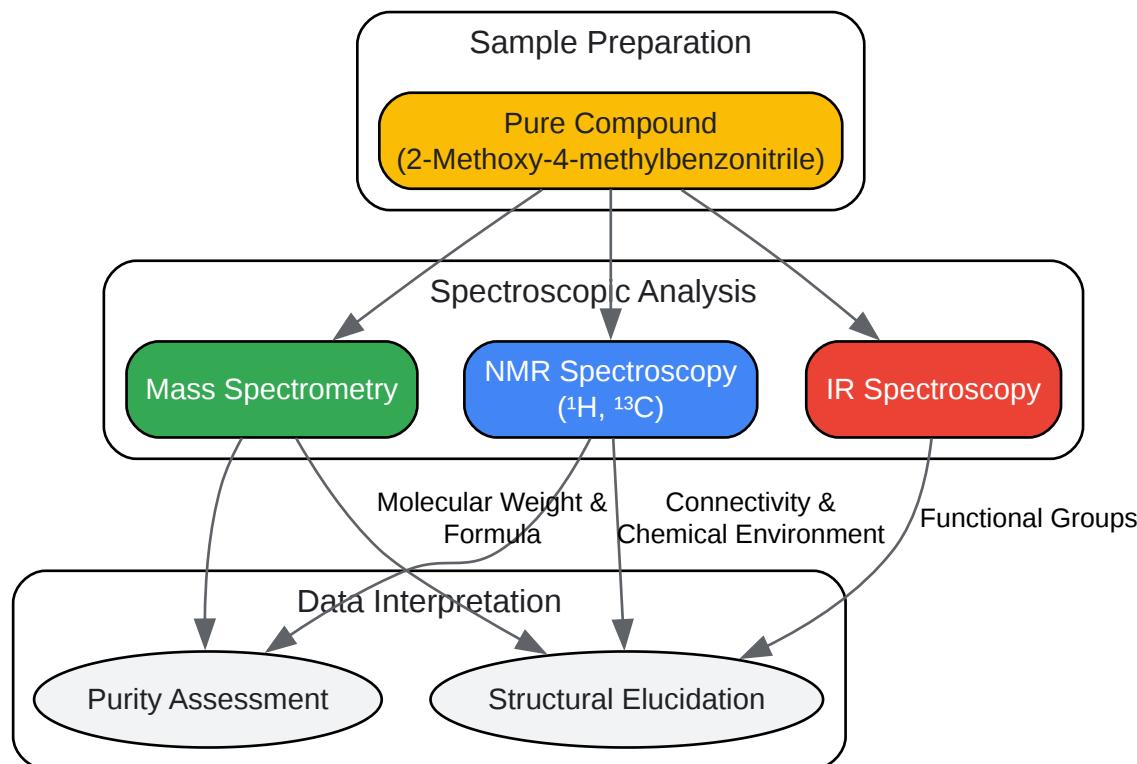
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the dry, solid sample is placed directly onto the diamond crystal of the ATR accessory.[1] Alternatively, a Nujol mull can be prepared by grinding the solid with mineral oil to form a paste, which is then placed between salt plates (e.g., KBr, NaCl).[2]
- Data Acquisition: Record a background spectrum of the empty, clean ATR crystal or salt plates.[1] Subsequently, record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .[1] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[1] For direct infusion, the solution is loaded into a syringe. For LC-MS, the sample is placed in an autosampler vial.
- Data Acquisition: Introduce the sample into the mass spectrometer. For this type of small molecule, Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.[3] Electrospray Ionization (ESI) is another option, particularly for LC-MS, which typically yields the protonated molecular ion  $[\text{M}+\text{H}]^+$ .[1] The spectrum is acquired over a suitable mass-to-charge ( $m/z$ ) range, such as 50-500 amu.

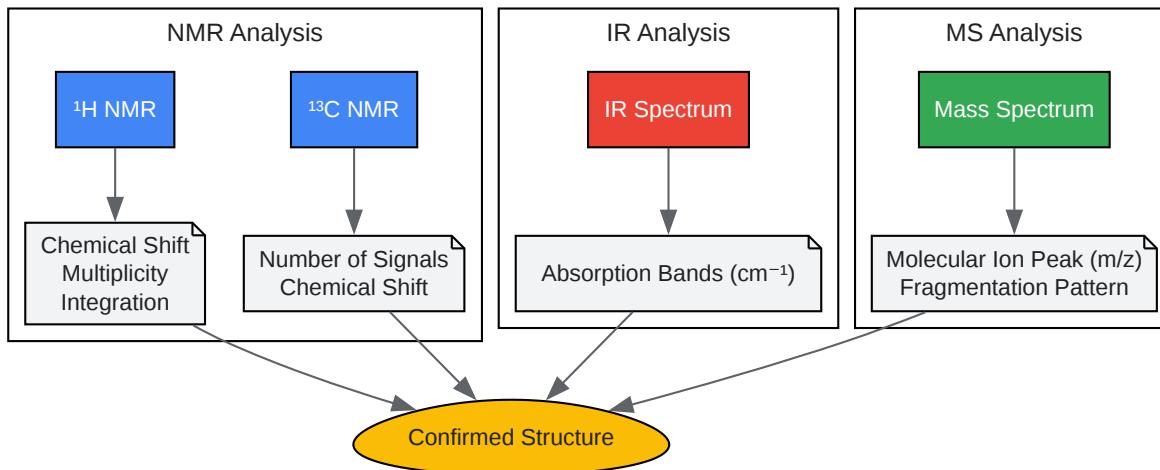
## Visualization

The following diagrams illustrate the general workflow for characterizing a chemical compound using the spectroscopic methods described.



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Caption: Workflow for Spectroscopic Characterization.



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## References

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 2-Methoxy-4-methylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314089#2-methoxy-4-methylbenzonitrile-spectral-data-nmr-ir-ms>]

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